molecular formula C8H17F6N2P B14089584 [3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate

[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate

Cat. No.: B14089584
M. Wt: 286.20 g/mol
InChI Key: HDEBNAPLQNPTJA-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate is a compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate involves its interaction with specific molecular targets. It can act as a catalyst or a reactant in various chemical reactions, influencing the pathways and outcomes of these processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds include:

    N-[3-(Dimethylamino)propyl]methacrylamide: Known for its use in polymerization reactions.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used in peptide synthesis and protein crosslinking.

    N-[3-(Dimethylamino)propyl]hexadecanamide: Used in the synthesis of surfactants and other industrial chemicals . Compared to these compounds, [3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate is unique in its specific applications and the types of reactions it can undergo.

Properties

Molecular Formula

C8H17F6N2P

Molecular Weight

286.20 g/mol

IUPAC Name

[3-(dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C8H17N2.F6P/c1-8(6-9(2)3)7-10(4)5;1-7(2,3,4,5)6/h6-7H,1-5H3;/q+1;-1

InChI Key

HDEBNAPLQNPTJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CN(C)C)C=[N+](C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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